molecular formula C18H23F3N2O2 B5643767 (3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol

(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol

Cat. No. B5643767
M. Wt: 356.4 g/mol
InChI Key: HMUCFDMXYHYDQK-HOTGVXAUSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. While the specific synthesis route for "(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol" was not directly found, studies on similar compounds provide insights into potential synthetic strategies. For example, the synthesis of related pyrrolidine diones and pyrroles often utilizes condensation, cyclization, and acylation reactions, suggesting that similar approaches could be applicable (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of organic compounds plays a crucial role in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For compounds with similar complexity, studies have shown that hydrogen bonding and molecular conformation significantly influence their crystal packing and stability (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

The chemical reactivity of a compound is closely related to its functional groups and molecular structure. For pyrrolidine-based compounds, reactions such as cycloaddition, hydrogenation, and acylation are common, leading to a wide variety of derivatives with potentially unique properties. These reactions not only extend the chemical diversity of the parent compound but also offer pathways for the synthesis of pharmacologically active molecules (Korotaev et al., 2013).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by molecular weight, polarity, and functional groups. Studies on similar compounds emphasize the importance of molecular interactions, such as hydrogen bonding, in determining these properties (He, 2010).

properties

IUPAC Name

cyclobutyl-[(3S,4S)-3-hydroxy-4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c1-22(9-12-4-2-7-14(8-12)18(19,20)21)15-10-23(11-16(15)24)17(25)13-5-3-6-13/h2,4,7-8,13,15-16,24H,3,5-6,9-11H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCFDMXYHYDQK-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C2CN(CC2O)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)[C@H]2CN(C[C@@H]2O)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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